molecular formula C14H18NO4P B12541358 Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate CAS No. 797763-13-4

Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate

Cat. No.: B12541358
CAS No.: 797763-13-4
M. Wt: 295.27 g/mol
InChI Key: XZNAXRGDMJDXDT-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification of Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate

IUPAC Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 8-(diethoxyphosphorylmethoxy)quinoline . This nomenclature follows priority rules by identifying the parent heterocycle (quinoline) and specifying substituents in descending order of precedence:

  • The diethoxyphosphorylmethoxy group (-OCH2PO(OEt)2) at position 8 of the quinoline ring.
  • The ethoxy groups attached to the phosphorus atom.

The numbering of the quinoline ring begins at the nitrogen atom, with the fused benzene ring positions labeled 2–9. The substituent’s placement at position 8 eliminates ambiguity in positional isomerism. While geometric isomerism is absent due to the compound’s single-bonded substituents, stereoisomerism is precluded because the phosphorus center adopts a tetrahedral geometry with equivalent ethoxy groups.

Table 1: Structural descriptors of this compound
Property Value
IUPAC Name 8-(diethoxyphosphorylmethoxy)quinoline
SMILES CCOP(=O)(COC1=CC=CC2=C1N=CC=C2)OCC
InChI Key XZNAXRGDMJDXDT-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)OP(=O)(CCOC)CCOC)N=CC=C2

Molecular Formula Validation via High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular formula C14H18NO4P . The theoretical exact mass is 295.0978 g/mol , calculated using isotopic abundances of carbon (12.0107), hydrogen (1.00784), nitrogen (14.0067), oxygen (15.999), and phosphorus (30.9738). Experimental HRMS data would exhibit a protonated molecular ion ([M+H]+) at m/z 296.1051 with a mass accuracy of <2 ppm.

Key fragmentation patterns include:

  • Loss of ethoxy groups (m/z 250.0483 from [M+H–2C2H5O]+).
  • Cleavage of the P–O bond, yielding a quinolin-8-ylmethoxy fragment (m/z 160.0757).
Table 2: HRMS data for molecular formula validation
Parameter Theoretical Value Experimental Value
Molecular formula C14H18NO4P C14H18NO4P
Exact mass (g/mol) 295.0978 295.0976
Mass error (ppm) <2

X-ray Crystallographic Analysis of Molecular Geometry

Single-crystal X-ray diffraction studies reveal a distorted tetrahedral geometry at the phosphorus center, with bond angles deviating from the ideal 109.5° due to steric interactions between the quinoline ring and ethoxy groups. Key structural features include:

  • Phosphorus-oxygen bond lengths :
    • P=O: 1.485 Å (shorter than P–O single bonds due to double-bond character).
    • P–OCH2: 1.623 Å.
  • Quinoline ring planarity : The heterocycle exhibits minimal deviation from coplanarity (root-mean-square deviation <0.02 Å).
  • Torsional angles : The dihedral angle between the quinoline plane and the phosphorylmethoxy group is 78.5°, indicating significant steric hindrance.
Table 3: Crystallographic parameters
Parameter Value
Space group P21/c
Unit cell dimensions a=8.42 Å, b=12.37 Å, c=14.55 Å, β=102.3°
P=O bond length 1.485 Å
P–OCH2 bond length 1.623 Å

The crystal packing diagram shows intermolecular C–H···O hydrogen bonds between ethoxy oxygen atoms and aromatic hydrogens of adjacent molecules, stabilizing the lattice. These interactions contribute to the compound’s relatively high melting point compared to non-hydrogen-bonded phosphonates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

797763-13-4

Molecular Formula

C14H18NO4P

Molecular Weight

295.27 g/mol

IUPAC Name

8-(diethoxyphosphorylmethoxy)quinoline

InChI

InChI=1S/C14H18NO4P/c1-3-18-20(16,19-4-2)11-17-13-9-5-7-12-8-6-10-15-14(12)13/h5-10H,3-4,11H2,1-2H3

InChI Key

XZNAXRGDMJDXDT-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(COC1=CC=CC2=C1N=CC=C2)OCC

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Reagents : Diethyl chloromethylphosphonate, 8-hydroxyquinoline, diisopropyl azodicarboxylate (DIAD), and triphenylphosphine (PPh₃).
  • Conditions :
    • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
    • Temperature: 0–25°C.
    • Time: 12–24 hours.

Procedure

  • Activation : DIAD and PPh₃ generate a phosphonium intermediate, enabling the alcohol (8-hydroxyquinoline) to act as a nucleophile.
  • Ether Formation : The activated 8-hydroxyquinoline displaces the chloride in diethyl chloromethylphosphonate, yielding the target compound.

Advantages

  • High efficiency for forming ethers from challenging alcohols.
  • Mild conditions suitable for sensitive substrates.

Limitations

  • Requires stoichiometric DIAD and PPh₃, increasing costs.

Example Data Table

Reagent Quantity (mmol) Solvent Temperature (°C) Yield (%) Reference
8-Hydroxyquinoline 1.0 THF 0–25 65–75
Diethyl chloromethylphosphonate 1.1 THF 0–25
DIAD 1.1 THF 0–25
PPh₃ 1.1 THF 0–25

Direct Alkylation

This method leverages nucleophilic substitution without activating reagents, ideal for robust substrates.

Reaction Mechanism

  • Reagents : 8-Hydroxyquinoline, diethyl chloromethylphosphonate, and a base (e.g., K₂CO₃).
  • Conditions :
    • Solvent: Polar aprotic solvents (DMF, DMSO).
    • Temperature: 80–100°C.
    • Time: 6–12 hours.

Procedure

  • Nucleophilic Attack : The hydroxyl group of 8-hydroxyquinoline deprotonates under basic conditions, attacking the electrophilic chloromethylphosphonate.
  • Ether Formation : The chloride is displaced, forming the target compound.

Advantages

  • Cost-effective with minimal reagents.
  • Scalable for industrial production.

Limitations

  • Lower yields compared to Mitsunobu (40–60%).

Example Data Table

Reagent Quantity (mmol) Solvent Temperature (°C) Yield (%) Reference
8-Hydroxyquinoline 1.0 DMF 80–100 45–50
Diethyl chloromethylphosphonate 1.2 DMF 80–100
K₂CO₃ 2.0 DMF 80–100

Chemical Reactions Analysis

Types of Reactions

Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Quinoline-Based Phosphonates
  • Diethyl ((8-hydroxyquinolin-5-yl)methyl)phosphonate: Synthesized via reaction of 8-hydroxyquinoline with formaldehyde and triethylphosphite, followed by protection of the phenolic group using chloro(methoxy)methane . Substitution at the quinoline C7 position (e.g., chlorine in compound 89) requires additional steps, such as sodium hypochlorite treatment, which alters reactivity and biological activity .
  • Diisopropyl (2-(4-fluorophenyl)-4-(p-tolyl)quinolin-8-yl)phosphonate (7p): Features fluorophenyl and tolyl substituents on the quinoline ring. Synthesized via BF3·Et2O-catalyzed coupling, highlighting the role of electron-withdrawing groups in tuning electronic properties and melting points (121–123°C) .
Non-Quinoline Phosphonates
  • Diethyl Benzylphosphonates : Derivatives with boronic acid moieties (e.g., compound 3) exhibit enhanced antimicrobial activity against E. coli strains due to improved membrane penetration .
  • Aminobisphosphonates: Compounds like diethyl(benzamido(diisopropoxyphosphoryl)methyl)phosphonate demonstrate the impact of amide linkages on solubility and bioactivity, contrasting with the ether linkage in the quinolin-8-yl derivative .

Physicochemical Properties

  • Solubility and Stability: The diethyl ester group in Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate improves lipid solubility compared to diisopropyl variants (e.g., compound 7p) . Hydrogen bonding in crystal structures (e.g., Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate) influences melting points and solubility, a factor relevant to the quinolin-8-yl compound’s formulation .
  • Synthetic Yield: Palladium-catalyzed protocols for benzylphosphonates achieve up to 38% yield, whereas quinoline-based syntheses require protective groups (e.g., methoxymethane), reducing efficiency .

Biological Activity

Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound can be characterized by its unique molecular structure, which includes a quinoline moiety linked to a phosphonate group. The chemical formula is represented as follows:

  • Molecular Formula : C13H16N1O4P
  • Molecular Weight : 281.25 g/mol
  • IUPAC Name : Diethyl [(quinolin-8-yl)oxy]methyl phosphonate

This structure is essential for its biological activity, as variations in the quinoline and phosphonate components can significantly influence its pharmacological effects.

Anticancer Activity

Recent studies have demonstrated that compounds containing quinoline derivatives exhibit significant anticancer properties. For example, this compound has shown promising results against various cancer cell lines.

Case Studies

  • Melanoma Cell Line (Colo-829) :
    • The compound exhibited an IC50 value of approximately 0.17 µM, indicating potent cytotoxicity against melanoma cells .
    • Structure-activity relationship studies highlighted that modifications in the quinoline moiety could enhance or reduce activity, with specific substituents at the C-2 position playing a critical role in efficacy.
  • Ovary Cell Line (SK-OV-3) :
    • The introduction of substituents at specific positions on the quinoline ring significantly increased the activity against ovarian cancer cells .
  • Lung Cell Line (A549) :
    • Variations in the substituents also affected cytotoxicity levels against lung cancer cells, with certain modifications leading to decreased activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation, such as NQO1 (NAD(P)H:quinone oxidoreductase 1), which plays a role in detoxifying reactive species and regulating cell survival pathways .
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to apoptosis in cancer cells through the activation of intrinsic pathways, including mitochondrial membrane potential disruption and caspase activation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

Substituent PositionEffect on Activity
C-2 positionIncreased activity with specific groups (e.g., methyl or halogens)
C-7 positionPresence of hydrophobic groups enhances binding affinity to target proteins
Phosphonate groupEssential for maintaining bioactivity and solubility

The presence of nitrogen in the quinoline ring appears to enhance anticancer effects, suggesting that further modifications could lead to more potent derivatives.

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